molecular formula C12H16FN3S B1387448 N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105195-09-2

N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B1387448
CAS No.: 1105195-09-2
M. Wt: 253.34 g/mol
InChI Key: DXHQWYMXQVAOLN-UHFFFAOYSA-N
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Description

N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic small molecule featuring a benzothiazole scaffold, a privileged structure in medicinal chemistry. The benzothiazole nucleus is extensively documented in scientific literature for its diverse and potent pharmacological activities, making derivatives like this a valuable template for drug discovery and biochemical research . This compound is characterized by a 6-fluoro-substituted benzothiazole ring linked to a N,N-dimethylpropane-1,3-diamine chain, which may influence its physicochemical properties and biological interactions. Benzothiazole-based compounds are recognized as versatile scaffolds with significant research potential in developing new therapeutic agents. They have demonstrated a wide spectrum of biological activities, including potent anti-tubercular properties. Recent advances highlight that novel benzothiazole derivatives show promising inhibition against Mycobacterium tuberculosis, sometimes with efficacy comparable to or better than standard reference drugs, making them a key focus in the fight against drug-resistant tuberculosis . Furthermore, the benzothiazole core is a common motif in explored anti-cancer agents, where some derivatives function through mechanisms such as enzyme inhibition and induction of apoptosis . This reagent is provided For Research Use Only and is intended for use in laboratory research, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3S/c1-16(2)7-3-6-14-12-15-10-5-4-9(13)8-11(10)17-12/h4-5,8H,3,6-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHQWYMXQVAOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172604
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-09-2
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N3-(6-Fluoro-2-benzothiazolyl)-N1,N1-dimethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a synthetic compound with significant biological activity. This compound belongs to the class of benzothiazole derivatives, which have been widely studied for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}FN3_3S, with a molecular weight of 253.34 g/mol. Its structure includes a benzothiazole moiety substituted with a fluorine atom and a dimethylated propanediamine side chain, which may contribute to its biological properties.

Biological Activity Overview

Benzothiazole derivatives have been reported to exhibit various biological activities, including:

  • Antiviral Activity : Some benzothiazole compounds have shown effectiveness against HIV-1 by inhibiting the virus's protease activity .
  • Antitumor Properties : Research indicates that certain benzothiazoles possess antitumor effects, potentially through apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : These compounds have also been noted for their analgesic and anti-inflammatory properties .
  • Antimicrobial Activity : Benzothiazoles have demonstrated antifungal and antibacterial activities against various pathogens .

Antiviral Activity

A study highlighted the potential of benzothiazole derivatives in inhibiting HIV replication. The mechanism involves the inhibition of viral proteases, which are crucial for viral maturation and replication. This suggests that this compound may also share similar antiviral properties due to its structural similarity to other active benzothiazole derivatives .

Antitumor Effects

In vitro studies have shown that certain benzothiazole derivatives can induce cell death in cancer cell lines. For instance, compounds similar to this compound were tested against various cancer types, revealing significant cytotoxicity and potential for further development as anticancer agents .

Antimicrobial Studies

Research has demonstrated that benzothiazoles can exhibit significant antimicrobial activity. A specific study found that derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The exact mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Summary Table of Biological Activities

Biological Activity Mechanism Reference
AntiviralInhibition of HIV protease
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of inflammatory mediators
AntimicrobialDisruption of cell membranes

Scientific Research Applications

Pharmaceutical Development

The unique structural characteristics of N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine suggest significant potential in drug development:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, making this compound a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines. The benzothiazole structure is known to enhance interactions with biological targets, suggesting its potential as an anticancer agent .

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of other complex organic molecules. Its reactivity due to the dimethylamino groups allows it to participate in various nucleophilic substitution reactions under appropriate conditions (e.g., using solvents like ethanol or methanol and bases such as sodium hydroxide) to create more complex structures.

Biological Interaction Studies

Research into the interactions of this compound with biological macromolecules is crucial for understanding its mechanism of action. Binding assays with proteins, such as bovine serum albumin, have indicated significant binding affinities for similar compounds, which could translate into therapeutic applications.

Comparison with Similar Compounds

N'-(6-Bromo-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine

  • Structure : Bromine replaces fluorine at position 5.
  • Properties : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce ring polarization but increase steric bulk. This may affect binding interactions in biological systems.
  • Synthesis : Prepared similarly via brominated benzothiazole intermediates .
  • Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

N'-(4-Chloro-1,3-Benzothiazol-2-yl)-N,N-Dimethylpropane-1,3-Diamine

  • Structure : Chlorine at position 4 instead of fluorine at position 6.

Variations in the Amine Side Chain

N'-(6-Fluoro-1,3-Benzothiazol-2-yl)-N,N-Diethylpropane-1,3-Diamine

  • Structure : Ethyl groups replace methyl groups on the propane-1,3-diamine.
  • Impact : Increased lipophilicity may enhance membrane permeability but reduce solubility.

N'-(6-Fluoro-1,3-Benzothiazol-2-yl)-N-Methylpropane-1,3-Diamine

  • Structure : One methyl group instead of two on the terminal nitrogen.

Comparative Data Table

Compound Name Molecular Weight Substituent (Benzothiazole) Amine Side Chain Key Properties/Applications
N'-(6-Fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine ~269.3 (calc.) 6-Fluoro N,N-dimethylpropane-1,3-diamine Enhanced metabolic stability; antimicrobial leads
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine 314.24 6-Bromo Same Cross-coupling precursor
N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine 323.4 (calc.) 4,7-Dimethoxy Same Solubility-enhanced analog; DFT study candidate
N,N-Dimethylpropane-1,3-diamine (base compound) 102.18 N/A Free diamine Intermediate for ligand synthesis

Research Findings and Functional Comparisons

  • Antimicrobial Activity: Derivatives with fluorine or bromine substituents exhibit superior activity against Gram-positive bacteria compared to non-halogenated analogs, likely due to improved target binding .
  • Synthetic Yields : Fluorinated derivatives show lower yields (~45–60%) compared to brominated analogs (~70–80%), attributed to fluorine’s reactivity during substitution steps .
  • Computational Studies : Density functional theory (DFT) analyses reveal that electron-withdrawing substituents (e.g., 6-F) lower the HOMO-LUMO gap of benzothiazole derivatives, enhancing their electrophilic character .

Notes and Considerations

Stability : Fluorinated benzothiazoles are sensitive to light and moisture, requiring storage under inert conditions .

Biological Applications: The dimethylpropane-1,3-diamine moiety facilitates metal coordination, making these compounds candidates for catalytic or diagnostic applications .

Synthetic Challenges : Achieving regioselective substitution on the benzothiazole ring remains a hurdle; microwave-assisted synthesis has been proposed to improve efficiency .

Preparation Methods

Synthetic Route Overview

N,N-Dimethylpropane-1,3-diamine is a crucial intermediate for the target compound. Its preparation is well-documented and typically involves the catalytic hydrogenation of acrylonitrile derivatives in the presence of dimethylamine.

  • Starting Materials: Acrylonitrile and dimethylamine
  • Catalysts: Nickel-based catalysts (e.g., Raney nickel), cobalt, or other transition metal catalysts
  • Conditions: Hydrogenation under elevated pressure and temperature in a suitable solvent (e.g., ethanol or aqueous medium)
  • Process: Acrylonitrile undergoes nucleophilic addition with dimethylamine followed by catalytic hydrogenation of the nitrile group to yield N,N-dimethylpropane-1,3-diamine.

Detailed Procedure (Based on CN113620813B Patent)

Step Description Conditions Notes
1 Mix acrylonitrile with dimethylamine in solvent Room temperature, stirring Formation of intermediate aminopropanenitrile
2 Catalytic hydrogenation of intermediate Hydrogen pressure (e.g., 1-5 MPa), 80-120°C Use of nickel catalyst preferred
3 Separation and purification of product Filtration, distillation Removal of catalyst and impurities
  • The process yields a high-purity N,N-dimethylpropane-1,3-diamine suitable for further functionalization.
  • The reaction avoids harsh reagents and uses relatively mild conditions, favoring industrial scalability.

Preparation of 6-Fluoro-1,3-benzothiazol-2-yl Intermediate

Benzothiazole Core Synthesis

The 1,3-benzothiazole ring is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and carboxylic acid derivatives or their equivalents.

Fluorination Considerations

  • The 6-fluoro substituent is introduced either by using fluorinated starting materials or via selective fluorination post-ring formation.
  • Fluorine substitution enhances the compound's chemical stability and biological activity.

Coupling to Form N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Coupling Strategy

The key step is the formation of the bond between the benzothiazole moiety (at the 2-position) and the dimethylpropane-1,3-diamine side chain.

  • Method: Nucleophilic substitution or amide bond formation depending on functional groups present.
  • Typical Approach: Halogenated benzothiazole (e.g., 2-chlorobenzothiazole) reacts with N,N-dimethylpropane-1,3-diamine under basic conditions.
  • Catalysts/Conditions: Use of bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Reaction Parameters

Parameter Typical Range/Value Effect on Reaction
Solvent DMF, DMSO, or ethanol Solubilizes reactants, influences rate
Temperature 60–120 °C Higher temp increases reaction rate
Reaction Time 4–24 hours Longer time ensures completion
Base K2CO3, NaH Deprotonates amine, facilitates nucleophilic attack
Molar Ratio 1:1 to 1:1.5 (benzothiazole:amine) Excess amine can drive reaction forward
  • After coupling, the product is purified by crystallization or chromatography.

Summary Table of Preparation Steps

Step Intermediate/Product Key Reagents/Conditions Outcome/Notes
1 N,N-Dimethylpropane-1,3-diamine Acrylonitrile + dimethylamine, Ni catalyst, H2 High yield of diamine via hydrogenation
2 6-Fluoro-1,3-benzothiazole core 2-Amino-4-fluorothiophenol, cyclization agents Formation of fluorinated benzothiazole ring
3 This compound 2-Halobenzothiazole + N,N-dimethylpropane-1,3-diamine, base, solvent Coupling via nucleophilic substitution

Research Findings and Considerations

  • The hydrogenation method for N,N-dimethylpropane-1,3-diamine is efficient and scalable, with catalysts like Raney nickel providing good selectivity and yield.
  • The fluorinated benzothiazole synthesis requires careful control of substitution patterns to ensure regioselectivity.
  • Coupling reactions benefit from polar aprotic solvents and mild bases to avoid side reactions.
  • Purification steps such as recrystallization and chromatography are essential to obtain analytically pure final compounds.
  • The described methods avoid hazardous reagents and are compatible with industrial production.

Q & A

Q. What are the optimized synthetic routes for N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is to react 6-fluoro-1,3-benzothiazol-2-amine with N,N-dimethylpropane-1,3-diamine derivatives under reflux conditions. For example:

  • Step 1: Activate the benzothiazole ring by introducing a leaving group (e.g., bromine or chlorine) at the 2-position.
  • Step 2: React with N,N-dimethylpropane-1,3-diamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.
  • Step 3: Purify via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) or recrystallization from ethanol/water mixtures .
    Key challenges include controlling regioselectivity and minimizing side reactions with the dimethylamino group.

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography: Single crystals are grown via slow evaporation (e.g., ethanol or methanol). Diffraction data collected at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL software. Hydrogen-bonding networks (e.g., N–H⋯N/F interactions) are analyzed using Mercury or OLEX2 .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., fluorine coupling in the benzothiazole ring at δ ~7.5–8.5 ppm for ¹H).
    • IR: Confirm secondary amine stretches (N–H) at ~3300 cm⁻¹ and C–F vibrations at ~1250 cm⁻¹ .

Advanced Research Questions

Q. What computational methods are used to study electronic properties and reaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-311++G(d,p) basis sets are employed to calculate:
    • Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
    • Electrostatic potential (ESP) maps for nucleophilic/electrophilic site identification.
    • Transition-state geometries for reactions like nucleophilic aromatic substitution .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO environments using AMBER or GROMACS to study conformational stability .

Q. How does this compound interact with biological targets, and what assays validate its activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against serine/threonine kinases (e.g., PIM1) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are calculated from dose-response curves .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for 5-HT₂A receptors) measure binding affinity (Kᵢ) .
  • Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

Q. What challenges arise in crystallizing this compound, and how are hydrogen-bonding patterns resolved?

Methodological Answer:

  • Crystallization Challenges: The compound’s flexibility (due to the propane-diamine chain) and fluorine’s electron-withdrawing effects often lead to poor crystal growth. Solutions include:
    • Using mixed solvents (e.g., dichloromethane/hexane) for slow nucleation.
    • Seeding with structurally similar compounds .
  • Hydrogen-Bond Analysis: Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions. Non-classical bonds (C–H⋯F/N) are validated using Hirshfeld surface analysis in CrystalExplorer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N'-(6-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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